molecular formula C23H16N2O6S B11585092 methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585092
M. Wt: 448.4 g/mol
InChI Key: UDGAKOZJVNNGPV-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a substituted thiazole ring. The chromeno-pyrrole system is characterized by a bicyclic scaffold with conjugated carbonyl groups at positions 3 and 9, while the thiazole ring incorporates a methyl substituent at position 4 and a carboxylate ester at position 3.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or anticancer research, given the prevalence of chromeno-pyrrole and thiazole motifs in such contexts .

Properties

Molecular Formula

C23H16N2O6S

Molecular Weight

448.4 g/mol

IUPAC Name

methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H16N2O6S/c1-11-20(22(29)30-2)32-23(24-11)25-17(12-6-5-7-13(26)10-12)16-18(27)14-8-3-4-9-15(14)31-19(16)21(25)28/h3-10,17,26H,1-2H3

InChI Key

UDGAKOZJVNNGPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multicomponent reaction process. One efficient synthetic procedure involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction is carried out in methanol at room temperature, yielding the desired product with a moderate yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C25H18N2O6S
  • Molar Mass : 474.49 g/mol
  • CAS Number : 620588-36-5

The structure includes a thiazole ring, a chromeno-pyrrole moiety, and a hydroxylphenyl group, which are significant for its biological activity.

Medicinal Chemistry

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Antioxidant Activity

Studies have shown that thiazole derivatives possess significant antioxidant properties. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress . This property is crucial for developing treatments for diseases associated with oxidative damage.

Cancer Research

The compound's structural framework indicates potential anticancer properties. Compounds with similar chromeno-pyrrole structures have demonstrated cytotoxic effects against various cancer cell lines. The hydroxyl group on the phenyl ring could contribute to increased reactivity with biological targets involved in cancer progression . Further studies are required to evaluate its efficacy and mechanism of action in cancer therapy.

Case Studies and Experimental Findings

StudyFindings
Synthesis and Biological Evaluation A study synthesized various thiazole derivatives and evaluated their biological activity. This compound was found to exhibit promising anti-inflammatory effects comparable to established drugs .
Antioxidant Activity Assessment In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential as an antioxidant agent .
Cytotoxicity Studies Preliminary cytotoxicity tests showed that the compound inhibited the growth of several cancer cell lines at micromolar concentrations, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological effects are likely mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to changes in cellular processes. Specific pathways and targets may include oxidative stress pathways, inflammatory pathways, and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core modifications, substituent effects, and hypothesized biological implications.

Ethyl 2-{1-[4-(Dimethylamino)Phenyl]-3,9-Dioxo-1H,2H,3H,9H-Chromeno[2,3-c]Pyrrol-2-Yl}-4-Methyl-1,3-Thiazole-5-Carboxylate (ChemDiv 6391-0273)

  • Core Structure: Chromeno[2,3-c]pyrrole with identical 3,9-dioxo groups and thiazole-5-carboxylate ester.
  • Substituents: Phenyl Group: 4-(Dimethylamino)phenyl vs. 3-hydroxyphenyl in the target compound.
  • Ester Group: Ethyl vs. methyl ester.
  • Ethyl esters typically exhibit higher lipophilicity, which may prolong metabolic stability but delay hydrolysis to the active carboxylic acid .
  • Hypothesized Biological Impact: The dimethylamino group may facilitate interactions with hydrophobic enzyme pockets, while the hydroxyl group in the target compound could improve hydrogen bonding with polar residues.

Methyl 1-Methyl-3-Phenyl-1,2,3,3a,4,9b-Hexahydrobenzo[f]Chromeno[4,3-b]Pyrrole-3a-Carboxylate

  • Core Structure: Partially saturated benzo[f]chromeno[4,3-b]pyrrole with a hexahydro scaffold.
  • Substituents: Saturation: The hexahydro system introduces conformational flexibility, contrasting with the fully conjugated chromeno[2,3-c]pyrrole core of the target compound. Phenyl Group: Unsubstituted phenyl vs. 3-hydroxyphenyl.
  • Lack of polar groups may reduce solubility and target affinity.
    • Ester Group : Methyl ester at position 3a, similar to the target compound’s thiazole-linked ester.
  • Physical Properties: Melting point: 227–230°C (reported for a structurally related compound in ). Crystallographic Monoclinic system (space group P21/n), with weak C–H⋯O interactions stabilizing the lattice .
  • Hypothesized Biological Impact :
    • Reduced aromaticity might diminish π-π stacking interactions with biological targets compared to the target compound.

2-(1-(4-Amino-3-(5-Methylthiophen-2-Yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-Yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

  • Core Structure: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine, differing from the chromeno-pyrrole scaffold.
  • Substituents :
    • Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. thiazole.
  • The pyrimidine ring may enhance DNA intercalation or kinase inhibition.
    • Fluorine Atoms : Two fluorine substituents increase electronegativity and metabolic stability.
  • Hypothesized Biological Impact :
    • Fluorine substituents could improve bioavailability and target selectivity relative to the hydroxyl group in the target compound.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Ester Group Melting Point (°C) Hypothesized Bioactivity
Target Compound Chromeno[2,3-c]pyrrole 3-Hydroxyphenyl, 4-methylthiazole Methyl Not reported Enhanced solubility, H-bonding
Ethyl 2-{1-[4-(Dimethylamino)Phenyl]-...}-4-methyl-1,3-thiazole-5-carboxylate Chromeno[2,3-c]pyrrole 4-Dimethylaminophenyl, 4-methylthiazole Ethyl Not reported Improved lipophilicity
Methyl 1-Methyl-3-Phenyl-...-3a-carboxylate Hexahydrobenzo[f]chromeno-pyrrole Phenyl, methyl Methyl 227–230 Flexible binding, reduced stacking
2-(1-(4-Amino-3-(5-Methylthiophen-2-Yl)-...)-4H-Chromen-4-One Chromen-4-one Pyrazolo[3,4-d]pyrimidine, fluorine N/A Not reported Kinase/DNA targeting

Biological Activity

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that incorporate various functional groups. Recent studies have reported efficient synthetic routes leading to diverse derivatives of chromeno[2,3-c]pyrrole and thiazole frameworks. For instance, the reaction conditions optimized for creating 1,2-dihydrochromeno[2,3-c]pyrrole derivatives have been documented to yield compounds with significant biological activity .

Antioxidant Activity

This compound has shown promising antioxidant properties. Studies indicate that compounds with similar structures exhibit a strong ability to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of chromeno[2,3-c]pyrrole derivatives. These compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by modulating pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Antiviral Activity : A study explored the inhibitory effects of related compounds on the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral applications .
  • Glucokinase Activation : Some derivatives have been reported as glucokinase activators, which can be beneficial in managing diabetes by enhancing glucose metabolism .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntioxidantHigh
AntimicrobialModerate
Anti-inflammatorySignificant
AntiviralPromising
Glucokinase ActivationEffective

Research Findings

Recent investigations into the structure-activity relationship (SAR) of this compound have revealed critical insights into how modifications to its chemical structure can enhance or diminish its biological activities. For example:

  • Hydroxyphenyl Substituents : The presence of hydroxy groups has been linked to improved antioxidant activity due to enhanced electron donation capabilities.
  • Thiazole Ring Modifications : Alterations in the thiazole moiety have shown varying effects on antimicrobial potency.

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